molecular formula C15H12Br3N3O3 B11700199 N-[2,2,2-tribromo-1-(2-nitroanilino)ethyl]benzamide

N-[2,2,2-tribromo-1-(2-nitroanilino)ethyl]benzamide

Cat. No.: B11700199
M. Wt: 522.0 g/mol
InChI Key: REIAGQPEVPXOFV-UHFFFAOYSA-N
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Description

N-[2,2,2-tribromo-1-(2-nitroanilino)ethyl]benzamide is a complex organic compound with the molecular formula C15H12Br3N3O3 It is characterized by the presence of tribromo and nitro functional groups attached to an aniline and benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2,2,2-tribromo-1-(2-nitroanilino)ethyl]benzamide typically involves multiple steps, starting with the bromination of an appropriate precursor. The reaction conditions often require the use of bromine or a brominating agent in the presence of a catalyst. The nitro group is introduced through nitration, which involves the reaction of the compound with a nitrating agent such as nitric acid or a mixture of nitric and sulfuric acids.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and nitration processes, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2,2,2-tribromo-1-(2-nitroanilino)ethyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted aniline derivatives.

Scientific Research Applications

N-[2,2,2-tribromo-1-(2-nitroanilino)ethyl]benzamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-[2,2,2-tribromo-1-(2-nitroanilino)ethyl]benzamide involves its interaction with molecular targets such as enzymes or receptors. The tribromo and nitro groups play a crucial role in its binding affinity and specificity. The compound may inhibit or activate specific pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[2,2,2-tribromo-1-(4-nitroanilino)ethyl]benzamide
  • N-[2,2,2-tribromo-1-(1-naphthylamino)ethyl]benzamide
  • N-[2,2,2-tribromo-1-(cyclohexylamino)ethyl]benzamide

Uniqueness

N-[2,2,2-tribromo-1-(2-nitroanilino)ethyl]benzamide is unique due to the specific positioning of the nitro group on the aniline ring, which influences its chemical reactivity and biological activity. The presence of tribromo groups further enhances its distinct properties compared to similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C15H12Br3N3O3

Molecular Weight

522.0 g/mol

IUPAC Name

N-[2,2,2-tribromo-1-(2-nitroanilino)ethyl]benzamide

InChI

InChI=1S/C15H12Br3N3O3/c16-15(17,18)14(20-13(22)10-6-2-1-3-7-10)19-11-8-4-5-9-12(11)21(23)24/h1-9,14,19H,(H,20,22)

InChI Key

REIAGQPEVPXOFV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(C(Br)(Br)Br)NC2=CC=CC=C2[N+](=O)[O-]

Origin of Product

United States

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